molecular formula C10H7Cl2NO B15294065 1-(4,5-dichloro-1H-indol-3-yl)-ethanone

1-(4,5-dichloro-1H-indol-3-yl)-ethanone

Cat. No.: B15294065
M. Wt: 228.07 g/mol
InChI Key: ADWXRSCMMGXVQA-UHFFFAOYSA-N
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Description

3-Acetyl-4,5-dichloroindole is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. The compound 3-Acetyl-4,5-dichloroindole is characterized by the presence of an acetyl group at the third position and chlorine atoms at the fourth and fifth positions of the indole ring. This structural configuration imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-4,5-dichloroindole typically involves the following steps:

Industrial Production Methods: The industrial production of 3-Acetyl-4,5-dichloroindole follows similar synthetic routes but is optimized for large-scale production. The process is designed to be efficient, safe, and scalable, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-4,5-dichloroindole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-Acetyl-4,5-dichloroindole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Acetyl-4,5-dichloroindole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Uniqueness: 3-Acetyl-4,5-dichloroindole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetyl group at the third position and chlorine atoms at the fourth and fifth positions differentiate it from other indole derivatives, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H7Cl2NO

Molecular Weight

228.07 g/mol

IUPAC Name

1-(4,5-dichloro-1H-indol-3-yl)ethanone

InChI

InChI=1S/C10H7Cl2NO/c1-5(14)6-4-13-8-3-2-7(11)10(12)9(6)8/h2-4,13H,1H3

InChI Key

ADWXRSCMMGXVQA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CNC2=C1C(=C(C=C2)Cl)Cl

Origin of Product

United States

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